Hedgehog Pathway Agonism
The compound 4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole, referred to as 'pyrazolyl azetidinyl ether 29' in the primary literature, has been characterized as an agonist of the Hedgehog signaling pathway in a mouse model of hair growth. This activity is distinct from that of structurally related pyrazole azetidine derivatives, which are primarily described as sphingosine-1-phosphate (S1P) receptor modulators [1] or Janus Kinase (JAK) inhibitors [2]. This functional divergence demonstrates that the specific substitution pattern of 4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole is critical for its unique biological engagement.
| Evidence Dimension | Functional effect on Hedgehog pathway |
|---|---|
| Target Compound Data | Agonist, retards hair growth |
| Comparator Or Baseline | Eflornithine (reference compound) |
| Quantified Difference | Slightly less effective than eflornithine |
| Conditions | In vivo mouse model of hair growth (C3H/HeN) |
Why This Matters
This in vivo functional data identifies a specific biological pathway (Hedgehog agonism) unique to this compound among its closest structural analogs, guiding its selection for research in this niche area.
- [1] Takeuchi, J. A., Li, L., Im, W. B., & Chow, K. (2014). PYRAZOLE AZETIDINE DERIVATIVES AS SPHINGOSINE 1-PHOSPHATE (S1P) RECEPTOR MODULATORS. U.S. Patent Application No. 14/187557. Retrieved from https://www.freepatentsonline.com/y2014/0243307.html. View Source
- [2] Gordhan, H. M., et al. (2023). Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility. Journal of Medicinal Chemistry, 66(12), 7933-7950. PMID: 37314941. View Source
